

# An In-depth Technical Guide to (+)-Metconazole: Properties, Efficacy, and Toxicological Profile

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## Compound of Interest

Compound Name: (+)-Metconazole

Cat. No.: B1254978

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Metconazole, a broad-spectrum triazole fungicide. The document details its chemical properties, mechanism of action, fungicidal efficacy, and toxicological data, presenting quantitative information in structured tables for ease of comparison. Furthermore, it outlines experimental methodologies and visualizes key biological pathways and experimental workflows.

## Core Chemical and Physical Properties

Metconazole is a chiral fungicide with four stereoisomers. The commercial product is typically a mixture of these isomers.<sup>[1]</sup> The cis-isomers, a combination of the (1R,5S) and (1S,5R) forms, exhibit higher biological activity.<sup>[1]</sup> The CAS number 125116-23-6 and the molecular weight of 319.83 g/mol correspond to the isomeric mixture.<sup>[2][3]</sup>

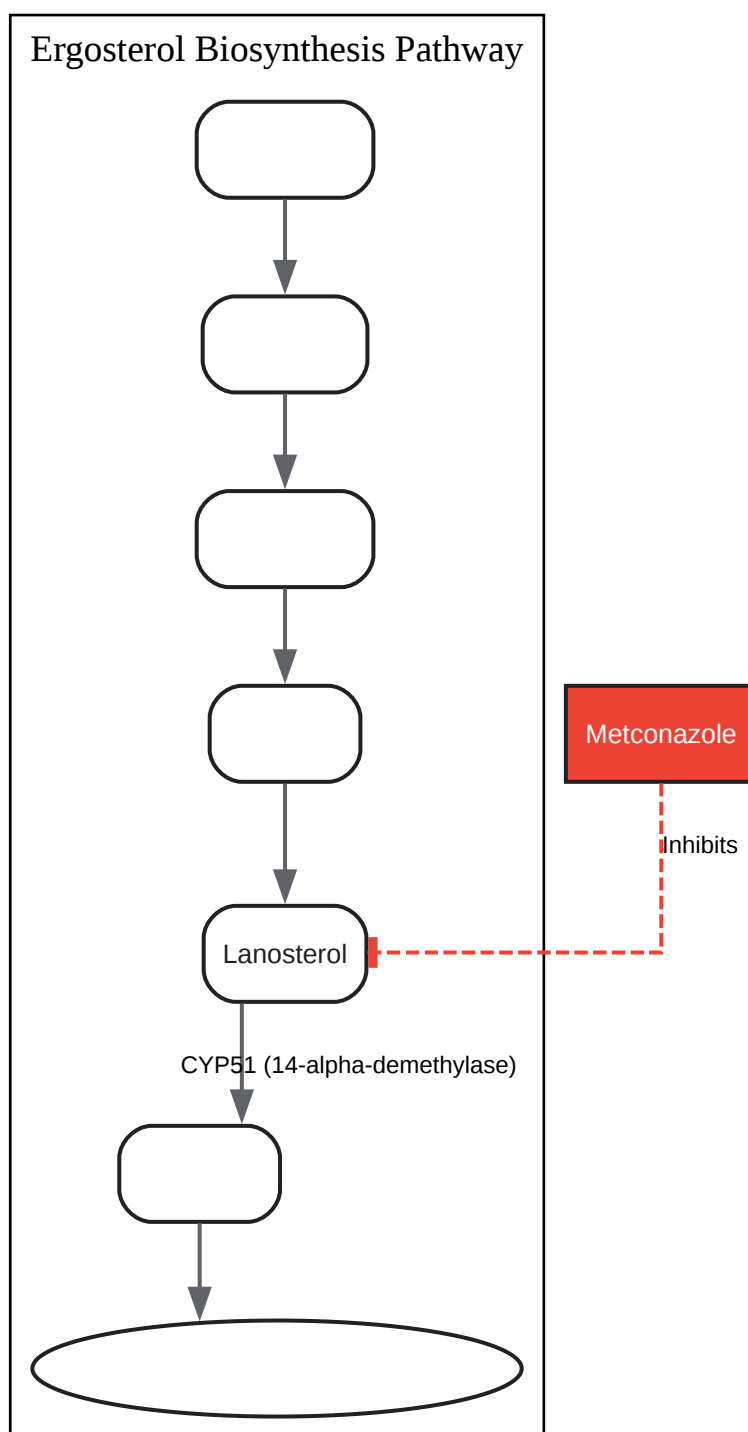
Property	Value	Reference
CAS Number	125116-23-6	[2][3]
Molecular Formula	C <sub>17</sub> H <sub>22</sub> ClN <sub>3</sub> O	[2]
Molecular Weight	319.83 g/mol	[2]
IUPAC Name	(1RS,5RS;1RS,5SR)-5-(4-chlorobenzyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol	[4]
Alternate Names	5-(4-Chlorophenylmethyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol	[2]

## Mechanism of Action

Metconazole's primary mode of action is the inhibition of ergosterol biosynthesis in fungi.[5] It specifically targets and blocks the enzyme cytochrome P450 14-alpha-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes. The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane, inhibiting fungal growth.

## Signaling Pathway in Fungi

The following diagram illustrates the inhibitory effect of Metconazole on the ergosterol biosynthesis pathway.



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Caption: Inhibition of CYP51 by Metconazole in the fungal ergosterol biosynthesis pathway.

## Fungicidal Efficacy

Metconazole demonstrates broad-spectrum activity against a variety of fungal pathogens affecting agricultural crops. It is effective for both preventative and curative treatment of fungal infections.[5]

Crop	Fungal Pathogen	Efficacy Rating	Reference
Wheat	Fusarium graminearum (Fusarium Head Blight)	Good to Excellent	[6]
Rice	Pyricularia oryzae (Rice Blast)	Significant Inhibition	[7]
Hazelnut	Eastern Filbert Blight	Effective	[8]
Stone Fruits (Peach, Nectarine)	Brown Rot, Scab, Shot Hole	Good	[8]
Blueberries	Rust	Most Effective (among single active ingredients)	[8]

## Toxicological Profile

Toxicological studies have been conducted to assess the safety of Metconazole for mammals. The primary target organ for toxicity is the liver.[9][10]

## Acute Toxicity

Study Type	Species	Result	Reference
Oral LD <sub>50</sub>	Rat	Moderately Toxic	<a href="#">[11]</a>
Oral LD <sub>50</sub>	Mouse	Highly Toxic	<a href="#">[11]</a>
Dermal LD <sub>50</sub>	Rat, Rabbit	Low Toxicity	<a href="#">[11]</a>
Inhalation LC <sub>50</sub>	Rat	Low Toxicity	<a href="#">[11]</a>
Eye Irritation	Rabbit	Moderately Irritating	<a href="#">[11]</a>
Skin Irritation	Rabbit	Non-irritating to Mildly Irritating	<a href="#">[10]</a> <a href="#">[11]</a>
Skin Sensitization	Guinea Pig	Not a Sensitizer	<a href="#">[11]</a>

## Chronic Toxicity and Other Endpoints

Study Type	Species	Key Findings	NOAEL	Reference
90-Day Oral	Rat	Liver effects (hypertrophy, vacuolation)	-	[9]
90-Day Oral	Dog	Cataracts, effects on blood, liver, kidney, spleen at high doses	-	[9]
2-Year Chronic	Rat	Increased liver and spleen weights	4.3 mg/kg/day	[10]
Carcinogenicity	Rat, Mouse	No treatment-related increase in tumors	-	[9]
Developmental Toxicity	Rabbit	Maternal toxicity at 270 mg/kg/day; No embryo/fetal toxicity at tested doses	Maternal: 90 mg/kg/day; Embryo/fetal: 270 mg/kg/day	[11]

## Experimental Protocols

### Synthesis of Metconazole

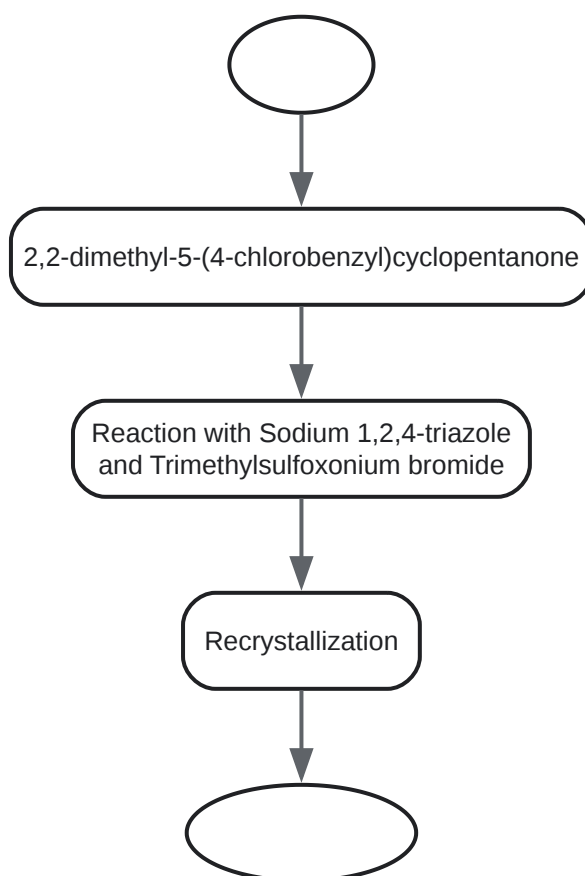
Several methods for the synthesis of Metconazole have been reported. A common approach involves the following key steps:

- Preparation of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone: This intermediate is synthesized through a multi-step process, often starting from simpler cyclic ketones.
- Reaction with a Triazole Intermediate: The cyclopentanone derivative is then reacted with a triazole-containing reagent. For example, one method involves reacting it with sodium 1,2,4-

triazole and trimethylsulfoxonium bromide in N-methylpyrrolidone.[12]

- Purification: The final product is purified through recrystallization from a solvent such as methanol to yield Metconazole as a white solid.[12]

A schematic of a synthesis workflow is presented below.



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Caption: A generalized workflow for the synthesis of Metconazole.

## Analytical Methodology for Residue Detection

The determination of Metconazole residues in environmental samples like water is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

- Sample Preparation: Water samples are often extracted using solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

- **Chromatographic Separation:** The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate Metconazole from other compounds. A gradient elution with a mobile phase consisting of solvents like methanol and water with formic acid is commonly used.
- **Mass Spectrometric Detection:** Detection is achieved using a mass spectrometer operating in electrospray ionization (ESI) positive mode. Specific ion transitions, such as  $m/z$  320  $\rightarrow$  70 and 322  $\rightarrow$  70, are monitored for quantification and confirmation.[\[13\]](#)
- **Quantification:** The concentration of Metconazole is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.  
[\[13\]](#)

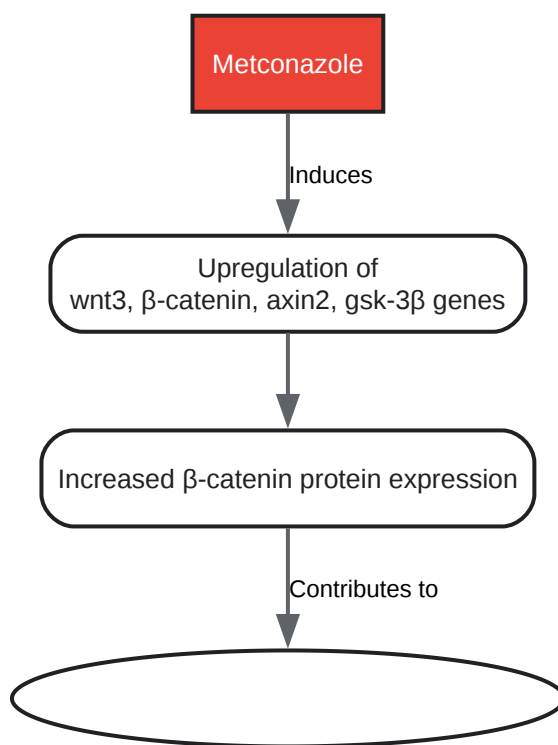
## Off-Target Signaling Pathways

Recent research has begun to explore the effects of Metconazole on non-target organisms, with studies in zebrafish embryos identifying impacts on specific signaling pathways.

### Wnt/ $\beta$ -catenin Signaling Pathway

Exposure to Metconazole has been shown to upregulate genes within the Wnt/ $\beta$ -catenin signaling pathway in zebrafish embryos, which may contribute to its observed cardiotoxicity.[\[14\]](#)





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Caption: Proposed mechanism of Metconazole-induced cardiotoxicity via the Wnt/β-catenin pathway.

## AGE-RAGE Signaling Pathway

Stereoselective cardiotoxic effects of Metconazole in zebrafish have also been linked to the AGE-RAGE signaling pathway, with alterations in the expression of associated genes.[15] The 1S,5S-MEZ isomer exhibited stronger cardiotoxicity than the 1R,5R-MEZ isomer in these studies.[15] Further investigation into these off-target effects is crucial for a complete understanding of the environmental and health impacts of Metconazole.

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